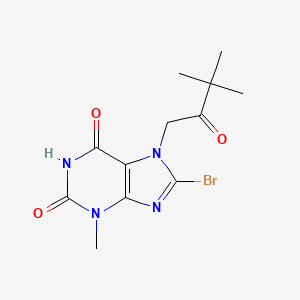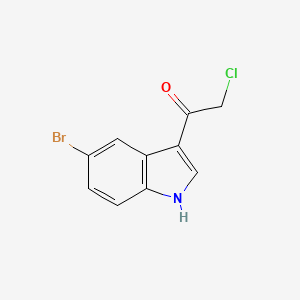
1-(5-bromo-1H-indol-3-yl)-2-chloroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromo-1H-indol-3-yl)-2-chloroethanone is a chemical compound with the linear formula C10H8BrNO . It is a derivative of indole, a heterocyclic compound that is commonly found in many important synthetic drug molecules .
Synthesis Analysis
The synthesis of 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone and its derivatives has been reported in several studies . For instance, one study described the synthesis of a related compound, 5-((5-bromo-1H-indol-3-yl)methylene)-3-(2,6-difluorobenzyl)thiazolidine-2,4-dione (GQ-238), which showed promising antiparasitic activity .Molecular Structure Analysis
The molecular structure of 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone can be analyzed using various techniques such as X-ray powder diffraction and scanning electron microscopy . These techniques can provide information about the crystalline nature of the compound .Chemical Reactions Analysis
Indole derivatives, including 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone, are known to participate readily in chemical reactions due to their aromatic nature . For example, electrophilic substitution can occur readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone can be analyzed using techniques such as differential scanning calorimetry and thermogravimetry . For example, GQ-238, a related compound, was found to be a crystalline compound with a melting point of 271.4 °C and was stable up to 290 °C .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study by Ashok et al. (2015) focused on synthesizing a series of compounds related to 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone, demonstrating significant in vitro antibacterial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, and fungal strains like Aspergillus niger and Candida metapsilosis (Ashok, Ganesh, Lakshmi, & Ravi, 2015).
Anti-inflammatory Agents
Rehman et al. (2022) synthesized derivatives of 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone, evaluating their anti-inflammatory activity in Wistar albino rats using the carrageenan-induced Rat Hind Paw Edema model (Rehman, Saini, & Kumar, 2022).
Antimicrobial and Antifungal Applications
Research in 2020 explored the synthesis of novel 1H-indole derivatives, including 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone, showing significant antimicrobial activity against bacterial and fungal pathogens like Bacillus subtilis and Candida albicans (Anonymous, 2020).
GST and GSH Enzyme Activity
Attaby et al. (2007) studied the synthesis of derivatives related to 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone, evaluating their antimicrobial properties and activity at the GST and GSH enzyme levels (Attaby, Ramla, & Gouda, 2007).
Synthesis and Molecular Hybridization
Mmonwa and Mphahlele (2016) demonstrated the use of related synthons for the design and synthesis of nitrogen-containing heterocyclic compounds, highlighting the versatility of such compounds in chemical synthesis (Mmonwa & Mphahlele, 2016).
Antimicrobial Screening of Heterocyclic Compounds
Mageed et al. (2021) evaluated the antimicrobial activity of new heterocyclic compounds derived from related indole structures, including 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone, showing potential for pharmaceutical applications (Mageed, El- Ezabi, & Khaled, 2021).
Safety And Hazards
While specific safety and hazard information for 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone is not available in the retrieved papers, general safety precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
Orientations Futures
Indole derivatives, including 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing a variety of indole derivatives and screening them for different pharmacological activities .
Propriétés
IUPAC Name |
1-(5-bromo-1H-indol-3-yl)-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-6-1-2-9-7(3-6)8(5-13-9)10(14)4-12/h1-3,5,13H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJJRBVIRXGVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-bromo-1H-indol-3-yl)-2-chloroethanone | |
CAS RN |
65040-36-0 |
Source


|
| Record name | 1-(5-bromo-1H-indol-3-yl)-2-chloroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/no-structure.png)
![[3-Amino-5-(2-chloroanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2650227.png)
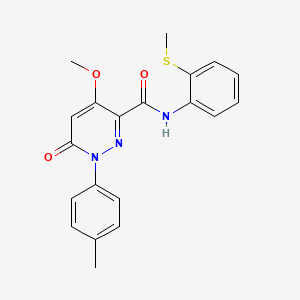
![tert-Butyl N-[(2S)-1-carbamoylpropan-2-yl]carbamate](/img/structure/B2650230.png)
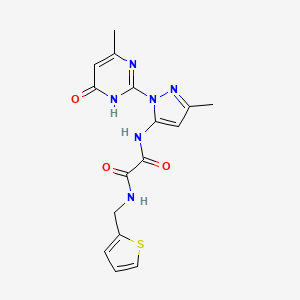
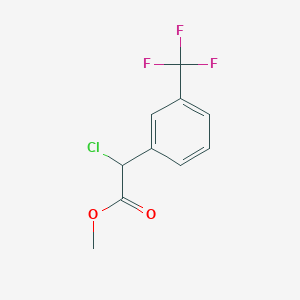
![5-({[3-(dimethylamino)propyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2650235.png)
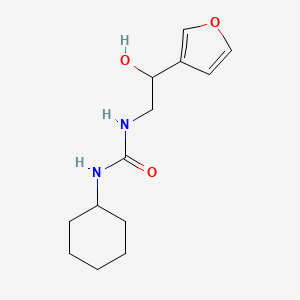
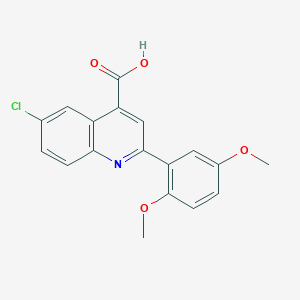
![N,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2650240.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2650242.png)
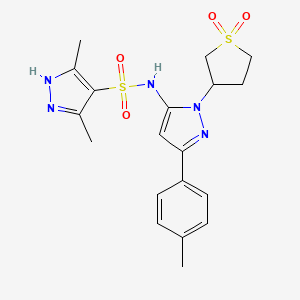
![4-Amino-2-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]butanoic acid](/img/structure/B2650246.png)
